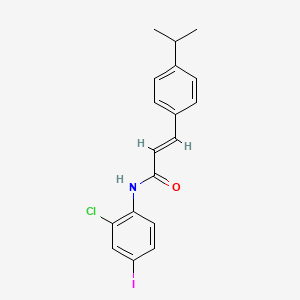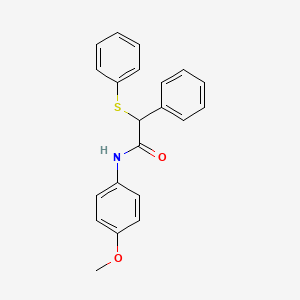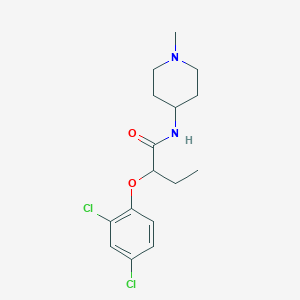
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, also known as CIAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications.
作用機序
The mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and its target proteins. This covalent bonding results in the stabilization of protein-protein interactions, which can be used to study the function of these interactions in a variety of biological processes.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and transcription factors. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide in laboratory experiments is its ability to bind to a wide range of proteins, making it a valuable tool for studying protein-protein interactions. However, there are also limitations to the use of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research involving N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, including the development of new methods for synthesizing the compound, the identification of new target proteins, and the development of new therapeutic applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide and its potential applications in a variety of scientific fields.
Conclusion
In conclusion, N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide is a valuable tool for studying protein-protein interactions and has potential applications in a variety of scientific fields. While there are limitations to the use of this compound, ongoing research is likely to uncover new applications and potential therapeutic uses for N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide in the future.
合成法
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-iodoaniline with 4-isopropylphenylacetic acid, followed by the addition of acryloyl chloride. This reaction results in the formation of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, which can be purified using standard laboratory techniques.
科学的研究の応用
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide as a tool for studying protein-protein interactions. This compound has been shown to bind to a variety of proteins, including transcription factors, enzymes, and receptors, making it a valuable tool for studying the interactions between these proteins.
特性
IUPAC Name |
(E)-N-(2-chloro-4-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClINO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(20)11-16(17)19/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSUCVPZSORFW-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)


![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)

![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)

amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)